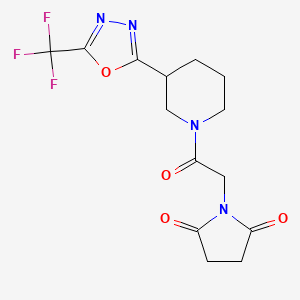
1-(2-Oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C14H15F3N4O4 and its molecular weight is 360.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-Oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is a complex molecule that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound features a pyrrolidine core substituted with an oxadiazole ring and a piperidine group. Its molecular formula is C15H16F3N3O3, and it has a molar mass of approximately 357.31 g/mol. The trifluoromethyl group enhances its lipophilicity and biological activity.
Antimicrobial Properties
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. For instance, compounds with similar structures have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Oxadiazole Derivative A | 12.5 | S. aureus |
| Oxadiazole Derivative B | 6.25 | E. coli |
Antidiabetic Activity
A review of piperidine derivatives suggests that compounds similar to this compound may exhibit antidiabetic properties by inhibiting α-glucosidase enzymes. The IC50 values for related compounds indicate promising efficacy in glucose metabolism modulation.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 1-(2-Oxo... | TBD | Antidiabetic |
| Acarbose | 14.70 | Standard |
Anti-tumor Activity
Compounds that inhibit Class I PI3K enzymes are noted for their anti-tumor effects. The presence of the oxadiazole moiety in the structure may confer similar properties to our compound, potentially leading to reduced tumor proliferation in various cancer models.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- Cell Signaling Interference : By modulating signaling pathways such as PI3K/Akt, these compounds can influence cell survival and proliferation.
- Membrane Disruption : The lipophilic nature may allow for integration into cellular membranes, disrupting function.
Case Studies
Recent studies have explored the efficacy of oxadiazole derivatives in various biological assays:
-
Study on Antimicrobial Activity : A series of oxadiazole derivatives were tested against common pathogens, revealing that modifications in substituents significantly influenced their antimicrobial potency.
- Findings : Compounds with trifluoromethyl groups showed enhanced activity compared to their non-fluorinated counterparts.
-
Antidiabetic Research : In vitro studies demonstrated that certain piperidine derivatives effectively inhibited α-glucosidase with low cytotoxicity.
- Results : The most potent derivative had an IC50 value significantly lower than acarbose, suggesting greater efficacy.
特性
IUPAC Name |
1-[2-oxo-2-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O4/c15-14(16,17)13-19-18-12(25-13)8-2-1-5-20(6-8)11(24)7-21-9(22)3-4-10(21)23/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEOUJRWVZKVCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C(=O)CCC2=O)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














